molecular formula C6H7NO B589708 3-Hydroxy-2-methylpyridine-d3 CAS No. 1185315-05-2

3-Hydroxy-2-methylpyridine-d3

Cat. No.: B589708
CAS No.: 1185315-05-2
M. Wt: 112.146
InChI Key: AQSRRZGQRFFFGS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-methylpyridine-d3: is a deuterated derivative of 3-Hydroxy-2-methylpyridine. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties, making this compound valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-methylpyridine-d3 can be synthesized through the deuteration of 3-Hydroxy-2-methylpyridine. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the reaction of 3-Hydroxy-2-methylpyridine with deuterium gas in the presence of a catalyst . Another method involves the use of deuterated reagents in the synthesis of 3-Hydroxy-2-methylpyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient incorporation of deuterium into the target molecule. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methylpyridine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce various reduced pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylpyridine-d3 involves its interaction with molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for specific enzymes, affecting their activity and the overall metabolic pathways. The presence of deuterium can influence the rate of enzymatic reactions, providing insights into reaction mechanisms and enzyme kinetics .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2-methylpyridine-d3 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated counterparts. This isotopic substitution can lead to differences in physical properties, such as boiling point and solubility, as well as altered chemical reactivity. These unique properties make it particularly valuable in research applications where isotopic labeling is required .

Properties

IUPAC Name

2-(trideuteriomethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSRRZGQRFFFGS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671260
Record name 2-(~2~H_3_)Methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185315-05-2
Record name 2-(~2~H_3_)Methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.